molecular formula C7H6ClN3O2S B7843417 (4-Chloro-3-nitrophenyl)thiourea

(4-Chloro-3-nitrophenyl)thiourea

Cat. No.: B7843417
M. Wt: 231.66 g/mol
InChI Key: OELIAJOIVWXZBZ-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)thiourea is a disubstituted thiourea derivative characterized by a nitro group (-NO₂) and a chlorine atom (-Cl) at the 3- and 4-positions of the phenyl ring, respectively. Its molecular structure enables diverse chemical interactions, including hydrogen bonding via the thiourea (-NH-CS-NH-) moiety and electron-withdrawing effects from the nitro and chloro substituents. This compound has garnered attention for its biological activities, particularly antimicrobial, cytotoxic, and antitubercular properties, as demonstrated in studies involving derivatives and metal complexes .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(10-7(9)14)3-6(5)11(12)13/h1-3H,(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIAJOIVWXZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)thiourea typically involves the reaction of 4-chloro-3-nitroaniline with thiocyanate or isothiocyanate under controlled conditions. One common method is as follows:

    Starting Materials: 4-chloro-3-nitroaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a catalyst such as hydrochloric acid.

    Procedure: The 4-chloro-3-nitroaniline is dissolved in the chosen solvent, and ammonium thiocyanate is added. The mixture is heated to reflux for several hours, allowing the formation of this compound.

    Purification: The product is typically purified by recrystallization from a suitable solvent, such as ethanol or water.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of (4-Chloro-3-aminophenyl)thiourea.

    Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which (4-Chloro-3-nitrophenyl)thiourea exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The introduction of different substituents on the thiourea scaffold significantly alters physical properties. Key derivatives synthesized from 4-chloro-3-nitroaniline include:

Compound Name Substituent Yield (%) Melting Point (°C) Rf Value Molecular Weight (g/mol)
1-(4-Chloro-3-nitrophenyl)-3-(bicyclo[2.2.1]hept-2-yl)thiourea Bicyclo[2.2.1]hept-2-yl 30 94–96 0.15 330.0
1-(4-Chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea 2-Methylprop-2-en-1-yl 29 96–98 0.10 284.0
1-(4-Chloro-3-nitrophenyl)-3-prop-2-en-1-ylthiourea Prop-2-en-1-yl 31 112–114 0.11 270.0
1-(4-Chloro-3-nitrophenyl)-3-[3-(methylsulfanyl)propyl]thiourea 3-(Methylsulfanyl)propyl 35 102–103.5 0.11 270.0

Key Observations :

  • Bulky substituents (e.g., bicyclo[2.2.1]hept-2-yl) reduce yield (30%) compared to simpler alkyl/alkenyl groups (29–35%) .
  • Melting points correlate with molecular symmetry; prop-2-en-1-yl derivatives exhibit higher melting points (112–114°C) due to crystalline packing efficiency .

Halogen and Nitro Substitution Isomerism

Halogen position significantly impacts bioactivity. For example:

  • 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea (MIC = 2–8 µg/mL against M. tuberculosis) shows enhanced antitubercular activity compared to non-halogenated analogs, attributed to increased lipophilicity and membrane penetration .
  • 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea exhibits lower cytotoxicity (CC₅₀ > 100 µM) than its 4-bromo isomer, highlighting the importance of halogen positioning in modulating toxicity .

Antimicrobial and Cytotoxic Profiles

  • Anti-HIV Activity: Derivatives such as 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu5 complex) show moderate anti-HIV activity (EC₅₀ = 1.5 µM), outperforming non-fluorinated analogs due to enhanced electron-withdrawing effects .
  • Antitubercular Activity : Copper (II) complexes of (4-chloro-3-nitrophenyl)thiourea derivatives (e.g., complex 83 ) demonstrate synergistic effects with streptomycin, reducing MIC values by 8–16-fold against multidrug-resistant M. tuberculosis .

Cytotoxicity Trends

  • Metal coordination (e.g., Cu²⁺) enhances cytotoxicity; Cu5 (41% yield) shows CC₅₀ = 8 µM, whereas the parent ligand has CC₅₀ = 25 µM .

Metal Coordination and Stability

  • Copper (II) Complexes : Thiourea derivatives form stable octahedral Cu²⁺ complexes, with coordination via sulfur and nitrogen atoms. These complexes exhibit improved bioactivity, e.g., 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea-Cu²⁺ shows a 4-fold increase in antifungal activity compared to the ligand alone .
  • Zinc and Nickel Complexes : Less studied, but preliminary data suggest lower stability constants (log K = 4.2–5.8) compared to Cu²⁺ complexes (log K = 6.1–7.3), correlating with reduced antimicrobial potency .

Q & A

Q. How does substituent variation impact structure-activity relationships (SAR) in antimicrobial derivatives?

  • Analysis : Compare derivatives with halogen (Br, Cl) or alkyl substituents. Bromophenyl analogs (e.g., compound 81) show enhanced activity (MIC: 4 µg/mL) due to increased lipophilicity (logP ~3.5), while methyl groups reduce potency (MIC: >64 µg/mL) . Quantitative SAR (QSAR) models using Hammett constants (σ) predict electron-withdrawing groups enhance bioactivity .

Q. What role do hyperpolarizability values play in assessing nonlinear optical (NLO) properties?

  • Evaluation : Calculate first hyperpolarizability (β) via DFT. CNDCT exhibits β = 64.69 × 1030^{-30} esu (64× urea), driven by charge transfer between nitro and thiourea groups, suggesting applications in organic photovoltaics . Polarizable continuum model (PCM) simulations in solvents (e.g., chloroform) confirm environmental stability .

Q. How can electron density studies guide the design of copper(II) complexes for prooxidant applications?

  • Design : Synthesize Cu(II) complexes with this compound ligands. Electron density maps (AIM analysis) reveal d-orbital interactions stabilizing Cu–S bonds (bond order ~0.8). These complexes induce ROS generation in cancer cells (IC50_{50}: 12 µM) via Fenton-like mechanisms, validated by DCFH-DA assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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